Product packaging for Acetyl Octanoate(Cat. No.:CAS No. 18698-50-5)

Acetyl Octanoate

Cat. No.: B12722339
CAS No.: 18698-50-5
M. Wt: 186.25 g/mol
InChI Key: ADCQBLMDYBHFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Octanoate is a natural product found in Mandragora autumnalis and Mandragora officinarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B12722339 Acetyl Octanoate CAS No. 18698-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCQBLMDYBHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-50-5
Record name Acetyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96Q4683ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Fundamental Aspects of Acetyl Octanoate Research

Conceptual Frameworks for Acetyl Octanoate (B1194180) and Related Molecular Entities

Acetyl octanoate, systematically known as octanoyl acetate (B1210297), is an organic compound with the molecular formula C₁₀H₁₈O₃. vulcanchem.com It is classified as a mixed anhydride (B1165640), formed from the condensation of acetic acid and octanoic acid. This structure, featuring an acetyl group linked to an octanoyl moiety, gives the molecule a character that is both hydrophobic and has limited solubility in water. vulcanchem.com

The conceptual framework for understanding this compound begins with its constituent parts: octanoic acid and an acetyl group. Octanoic acid, also known as caprylic acid, is a medium-chain saturated fatty acid. In biological systems, it is a key metabolite. The acetyl group, derived from acetic acid, is a fundamental building block in biochemistry, most notably as part of acetyl-coenzyme A (acetyl-CoA), the central molecule in metabolism.

The ester linkage in this compound is a critical feature, influencing its chemical reactivity and potential biological roles. Esters of fatty acids are common in nature, serving various functions from energy storage to cell signaling. hmdb.ca For instance, ethyl octanoate, an ester of octanoic acid and ethanol, is found in various fruits and alcoholic beverages and is used as a flavoring agent. hmdb.ca Another related compound, cholesteryl octanoate, an ester of cholesterol and octanoic acid, is involved in lipid metabolism and transport. ontosight.ai

The synthesis of this compound can be achieved through standard esterification methods. vulcanchem.com One common approach is the reaction of octanoic acid with acetic anhydride. vulcanchem.com Another method involves the transesterification of an octanoate ester, such as ethyl octanoate, with an acetyl donor. vulcanchem.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₀H₁₈O₃ 186.25 Mixed anhydride of acetic acid and octanoic acid. vulcanchem.comnih.gov
Octanoic Acid C₈H₁₆O₂ 144.21 Medium-chain saturated fatty acid.
Acetic Acid C₂H₄O₂ 60.05 A simple carboxylic acid.
Ethyl Octanoate C₁₀H₂₀O₂ 172.26 Ester of octanoic acid and ethanol. hmdb.ca
Cholesteryl Octanoate C₃₅H₆₀O₂ 512.85 Ester of cholesterol and octanoic acid. ontosight.ai

Historical Perspectives on Octanoate Metabolism and Acetylation in Biological Systems

The historical understanding of octanoate metabolism and acetylation provides a crucial backdrop for contemporary research on this compound. The study of fatty acid metabolism, including that of octanoate, has been a central theme in biochemistry for over a century. Early research established that fatty acids are broken down through a process called β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. nih.gov Octanoate, as a medium-chain fatty acid, was found to be readily metabolized by the liver. nih.gov

The discovery of acetylation as a post-translational modification of proteins in the 1960s revolutionized our understanding of gene regulation and cellular signaling. spandidos-publications.comnih.gov Initially observed in histones, where the acetylation of lysine (B10760008) residues neutralizes their positive charge and relaxes chromatin structure to facilitate gene transcription, it is now known to be a widespread modification affecting thousands of proteins. spandidos-publications.comnih.gov The enzymes responsible for this process are histone acetyltransferases (HATs) and histone deacetylases (HDACs), which add and remove acetyl groups, respectively. wikipedia.org

The convergence of these two fields of study—fatty acid metabolism and protein acetylation—has led to the recognition that the acetyl-CoA produced from octanoate oxidation can serve as a substrate for acetylation reactions. This link suggests that the metabolic state of a cell, including its utilization of fatty acids like octanoate, can directly influence the epigenetic landscape and the function of numerous proteins.

Current Research Paradigms and Emerging Areas in this compound Studies

Current research on this compound and related molecules is exploring their potential roles in a variety of biological contexts. A significant area of investigation is the impact of octanoate metabolism on cellular processes through the production of acetyl-CoA.

Studies have shown that octanoate can be avidly oxidized in the brain, contributing a significant portion to its energy production. nih.gov This has implications for neurological health and disease. Furthermore, research has demonstrated that octanoate-derived acetyl-CoA can directly contribute to histone acetylation, suggesting a direct link between fatty acid metabolism and gene regulation. researchgate.netelifesciences.org This is particularly relevant in the context of diseases like cancer, where metabolic reprogramming is a hallmark.

Another emerging area of research is the direct biological activity of octanoate and its derivatives. For example, octanoate has been shown to inhibit triglyceride synthesis in adipocytes, suggesting a potential role in regulating fat storage. nih.govzen-bio.com Additionally, in the context of mesenchymal stem cells, sodium octanoate has been observed to induce apoptosis, a process that can be mitigated by acetylated amino acids. walshmedicalmedia.comwalshmedicalmedia.com

The potential for synthetic derivatives of this compound is also being explored. For instance, the synthesis of compounds like methyl 2-fluorooctanoate highlights the chemical tractability of modifying the octanoate backbone to create novel molecules with potentially unique properties. acs.org

Interactive Data Table:

Table 2: Research Findings on Octanoate and Acetylation
Research Area Key Finding Organism/System Studied
Brain Metabolism Octanoate oxidation contributes significantly to brain energy metabolism. nih.gov Rats
Gene Regulation Octanoate-derived acetyl-CoA increases histone acetylation. researchgate.net Cell culture
Adipocyte Metabolism Octanoate inhibits the synthesis of triglycerides. nih.govzen-bio.com 3T3-L1 and human adipocytes
Stem Cell Biology Sodium octanoate induces apoptosis in mesenchymal stem cells. walshmedicalmedia.comwalshmedicalmedia.com Human dental pulp-derived stem cells
Synthetic Chemistry Successful synthesis of methyl 2-fluorooctanoate from methyl octanoate. acs.org Chemical synthesis

Compound Names Mentioned:

this compound

Acetic Acid

Octanoic Acid

Acetyl-CoA

Ethyl Octanoate

Cholesteryl Octanoate

Methyl 2-fluorooctanoate

Sodium Octanoate

Biochemical Pathways and Metabolic Interconversions of Octanoate Derived Acetyl Moieties

Cellular Uptake and Intracellular Trafficking of Octanoate (B1194180)

The entry of octanoate into cells and its subsequent movement is distinct from that of long-chain fatty acids (LCFAs). As a medium-chain fatty acid (MCFA), octanoate can diffuse across the mitochondrial membranes without relying on the carnitine palmitoyltransferase 1 (CPT1) shuttle, which is essential for the transport of LCFAs. physiology.orgfrontiersin.org This property allows for its rapid uptake and oxidation. physiology.org

Studies on cardiac myocytes have demonstrated that while the uptake of the LCFA palmitate is significantly reduced in cells lacking the heart-type fatty acid-binding protein (H-FABP), the uptake of octanoate remains unaffected. This indicates a transport mechanism for octanoate that is independent of this key LCFA-binding protein. Once inside the cell, dietary free octanoate, particularly in the liver, can be activated within the mitochondria by medium-chain acyl-CoA synthetases (ACSM) to form octanoyl-CoA, preparing it for β-oxidation.

Mitochondrial β-Oxidation Leading to Acetyl-Coenzyme A Production

The primary catabolic fate of octanoate is mitochondrial β-oxidation. After diffusing into the mitochondrial matrix and being converted to octanoyl-CoA, it enters the β-oxidation spiral. frontiersin.orgresearchgate.net This process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA in each cycle.

For octanoyl-CoA (an 8-carbon molecule), this process repeats four times, yielding four molecules of acetyl-CoA. The acetyl-CoA produced is a critical substrate for the tricarboxylic acid (TCA) cycle, where it is further oxidized to generate ATP, the cell's primary energy currency. frontiersin.org The efficiency of this pathway makes octanoate an avidly oxidized fuel source in tissues like the liver and brain. frontiersin.orgnih.gov

Peroxisomal β-Oxidation and its Contribution to Acetyl-Coenzyme A Pools

In addition to the mitochondria, octanoate can also undergo β-oxidation within peroxisomes. nih.govnih.gov Peroxisomal β-oxidation differs from its mitochondrial counterpart; it is particularly important for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids. However, it also contributes to MCFA metabolism. Peroxisomal oxidation of octanoate also produces acetyl-CoA, but it is not directly coupled to ATP synthesis via an electron transport chain. wikipedia.org

Research indicates that octanoate can undergo at least one to two cycles of β-oxidation in peroxisomes in tissues like the heart and liver. nih.govnih.gov The resulting acetyl-CoA can then be exported from the peroxisome to other cellular compartments. One major route for export is the conversion of peroxisomal acetyl-CoA to acetate (B1210297), which can then be transported to the cytosol and re-activated to acetyl-CoA. nih.gov This peroxisomal pathway provides an alternative source of acetyl-CoA that can supplement the mitochondrial pool.

Inter-Organelle Crosstalk in Acetyl-Coenzyme A Homeostasis from Octanoate Sources

The metabolism of octanoate highlights the extensive communication and coordination between different cellular organelles, particularly the mitochondria, peroxisomes, and the cytosol. escholarship.orgnih.gov Peroxisomes and mitochondria represent two parallel, yet interconnected, sites for octanoate breakdown.

Metabolic products can be shuttled between these organelles. For instance, acyl-carnitine derivatives, such as acetyl-carnitine, can be formed in peroxisomes via the action of carnitine octanoyltransferase (CROT) or carnitine acetyltransferase (CRAT) and then transported to mitochondria for further oxidation. mdpi.com This crosstalk is vital for maintaining acetyl-CoA homeostasis. Under conditions of metabolic stress or when the primary cytosolic pathway for generating acetyl-CoA is impaired, the contribution from peroxisomal oxidation of fatty acids like octanoate becomes crucial for supplying acetyl-CoA for biosynthesis. researchgate.net This metabolic flexibility ensures that cells can adapt to changing nutrient availability and cellular demands. researchgate.net

Flux Analysis of Octanoate-Derived Acetyl-Coenzyme A into Downstream Metabolic Pathways

Isotope tracing studies using 13C-labeled octanoate have been instrumental in quantifying the flow (flux) of its acetyl-CoA products into various metabolic pathways. These analyses reveal the significant role of octanoate as a carbon source for both energy production and biosynthesis.

Flux analysis demonstrates that acetyl-CoA derived from octanoate is a major contributor to the TCA cycle. In perfused rat hearts, the presence of octanoate can almost completely suppress the entry of pyruvate-derived acetyl-CoA into the TCA cycle, indicating that octanoate becomes the preferred fuel source. pnas.org Studies in the intact rat brain have shown that octanoate oxidation can account for approximately 20% of the total oxidative energy production. nih.govnih.govjneurosci.org Isotope tracing experiments in hepatocytes revealed that nearly 90% of the total citrate (B86180) pool, the first intermediate of the TCA cycle, contained at least one carbon atom derived from 13C-octanoate, underscoring its substantial contribution.

Table 1: Metabolic Flux of Octanoate into the TCA Cycle

This interactive table summarizes key research findings on the contribution of octanoate-derived acetyl-CoA to the Tricarboxylic Acid (TCA) cycle in different models.

Experimental Model Key Finding Quantitative Contribution Reference
Perfused Rat Heart Octanoate suppresses pyruvate (B1213749) entry into the TCA cycle. Flux from pyruvate into TCA cycle inhibited by ~90%. pnas.org
Intact Rat Brain Octanoate is a significant energy source. Contributes ~20% to total brain oxidative energy production. nih.govnih.govjneurosci.org
AML12 Hepatocytes Octanoate becomes the predominant fuel source. ~90% of the total citrate pool is labeled by 13C-octanoate.

Beyond its role in energy production, the acetyl-CoA generated from octanoate is a critical building block for the synthesis of lipids and for protein acetylation. In adipocytes, octanoate can be directly incorporated into triglycerides. nih.gov More strikingly, metabolic tracing studies have shown that octanoate-derived carbon is a major source for the acetyl group in histone acetylation, an epigenetic modification that regulates gene expression. Up to 90% of the acetylation on certain histone lysines can be derived from fatty acid carbon, even when glucose is abundant. nih.gov

Furthermore, research on cells with deficient acetyl-CoA synthesis pathways has shown that peroxisomal metabolism of octanoate can supply the acetyl-CoA necessary for lipogenesis. researchgate.net In cells lacking the key enzymes ACLY and ACSS2, the contribution of octanoate to the lipogenic acetyl-CoA pool increased significantly, demonstrating a crucial role for this alternative pathway in supporting fatty acid synthesis under metabolic stress. researchgate.net

Table 2: Contribution of Octanoate to Biosynthetic Pathways

This interactive table outlines research findings on the flux of octanoate-derived acetyl-CoA into lipid synthesis and histone acetylation.

Pathway Experimental Model Key Finding Quantitative Contribution Reference
Histone Acetylation AML12 Hepatocytes Lipid-derived acetyl-CoA is a major carbon source for histone acetylation. Up to 90% of acetylation on specific histone lysines derived from fatty acid carbon. nih.gov
Cellular Acetyl-CoA Pool AML12 Hepatocytes Octanoate oxidation significantly contributes to the total acetyl-CoA pool. 75% of the total cellular acetyl-CoA pool was octanoate-derived after 24 hours. nih.gov
Lipogenesis ACLY/ACSS2-DKO Cells Peroxisomal octanoate metabolism supports lipogenesis under metabolic stress. 4-fold increase in enrichment of the lipogenic acetyl-CoA pool from octanoate. researchgate.net

Role in Ketone Body Formation

The metabolic fate of acetyl-CoA derived from octanoate oxidation is closely linked to the production of ketone bodies, a process known as ketogenesis. nih.govannualreviews.org This pathway is particularly active in the mitochondria of liver cells (hepatocytes), although other tissues like kidney epithelia and astrocytes can also produce ketone bodies to a lesser extent. nih.gov

The process of ketogenesis is initiated when the rate of fatty acid oxidation, and consequently acetyl-CoA production, surpasses the capacity of the tricarboxylic acid (TCA) cycle to oxidize it. nih.govresearchgate.net This surplus of acetyl-CoA is then shunted towards the synthesis of ketone bodies. nih.gov The primary ketone bodies are acetoacetate (B1235776) and β-hydroxybutyrate, with acetone (B3395972) being a minor, non-metabolized byproduct. nih.govannualreviews.org

The key steps in the formation of ketone bodies from acetyl-CoA are as follows:

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase (also known as acetoacetyl-CoA thiolase or acetyl-CoA acetyltransferase). annualreviews.orgnih.gov

Formation of HMG-CoA: A third molecule of acetyl-CoA combines with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This irreversible step is catalyzed by HMG-CoA synthase 2 (HMGCS2), which is the rate-limiting enzyme in the ketogenic pathway. nih.govannualreviews.org

Cleavage of HMG-CoA: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and a molecule of acetyl-CoA. nih.govannualreviews.org

Interconversion of Ketone Bodies: Acetoacetate can be reduced to β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase in a reaction that utilizes NADH. nih.gov

Octanoate is considered a potent ketogenic substrate. frontiersin.orgwur.nl Studies have shown that its metabolism leads to a significant increase in the production of ketone bodies. nih.govtandfonline.com This is because medium-chain fatty acids like octanoate can readily enter the mitochondria without the need for the carnitine transport system that is required for long-chain fatty acids. mdpi.comnih.gov This bypasses a key regulatory point and leads to rapid β-oxidation and a high production rate of acetyl-CoA, thus favoring ketogenesis. nih.gov

Research comparing the ketogenic potential of different fatty acids has demonstrated that octanoate is more ketogenic than long-chain fatty acids like oleate (B1233923) and palmitoleate, especially when compared on the basis of the number of potential acetyl groups. wur.nltandfonline.com Dynamic metabolome analysis has further revealed that octanoate is rapidly and quantitatively oxidized to acetyl-CoA and assimilated into ketone bodies. nih.gov

Table 1: Key Enzymes in Ketogenesis

Enzyme Reactants Products Role
Thiolase (ACAT) 2 Acetyl-CoA Acetoacetyl-CoA + CoA Condensation of acetyl-CoA. nih.gov
HMG-CoA Synthase 2 (HMGCS2) Acetoacetyl-CoA + Acetyl-CoA HMG-CoA + CoA Rate-limiting step in ketogenesis. nih.gov
HMG-CoA Lyase (HMGCL) HMG-CoA Acetoacetate + Acetyl-CoA Cleavage to form the first ketone body. nih.gov
β-hydroxybutyrate Dehydrogenase (BDH) Acetoacetate + NADH + H+ β-hydroxybutyrate + NAD+ Interconversion of ketone bodies. nih.gov

Regulatory Mechanisms Governing Acetyl-Coenzyme A Levels from Octanoate Metabolism

The concentration of acetyl-CoA derived from the metabolism of octanoate is a critical factor that influences multiple metabolic pathways, including the TCA cycle, ketogenesis, and lipogenesis. researchgate.net The regulation of acetyl-CoA levels is complex and involves several interconnected mechanisms.

A primary determinant of acetyl-CoA production from octanoate is the substrate supply itself. physiology.org Increased availability of octanoate leads to higher rates of its oxidation and, consequently, elevated levels of acetyl-CoA. physiology.org This direct relationship underscores the role of octanoate as a readily available fuel source.

The metabolic fate of this acetyl-CoA is influenced by the energy status of the cell and the activity of key regulatory enzymes. When the energy demand is high, acetyl-CoA preferentially enters the TCA cycle for complete oxidation to produce ATP. wikipedia.org However, when the production of acetyl-CoA from octanoate oxidation exceeds the capacity of the TCA cycle, it is diverted towards other pathways. nih.gov

One of the key regulatory nodes is acetyl-CoA carboxylase (ACC) , an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis. wikipedia.org Malonyl-CoA, in turn, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. mdpi.com While octanoate itself bypasses CPT1, the acetyl-CoA it generates can influence the oxidation of long-chain fatty acids through this mechanism. nih.gov

Studies have shown that high concentrations of octanoate can lead to an increase in cytosolic acetyl-CoA levels. physiology.org This can occur through the export of acetyl groups from the mitochondria as acetylcarnitine. physiology.org In the cytosol, this acetyl-CoA can then serve as a substrate for ACC. physiology.org Research has indicated that high rates of acetyl-CoA production from octanoate can lead to increased malonyl-CoA levels, which is dependent on both the supply of acetyl-CoA and the activation state of ACC. physiology.org

Furthermore, the activity of ACC itself is subject to regulation. It is allosterically activated by citrate, a TCA cycle intermediate, and inhibited by palmitoyl-CoA. wikipedia.org It is also regulated by phosphorylation, primarily through the action of AMP-activated protein kinase (AMPK) . physiology.orgnih.gov AMPK, which is activated during states of low cellular energy, phosphorylates and inhibits ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. nih.gov However, studies have shown that under conditions of very high acetyl-CoA supply from octanoate, the increase in malonyl-CoA can occur independently of changes in AMPK activity, suggesting that substrate availability can override this regulatory pathway. physiology.org

In essence, the regulation of acetyl-CoA levels from octanoate metabolism is a dynamic process governed by the interplay between substrate availability, the cell's energetic needs, and the activity of key enzymes like ACC and the upstream regulator AMPK. This ensures that the acetyl-CoA generated is appropriately partitioned between energy production, ketogenesis, and biosynthetic pathways.

Table 2: Regulatory Factors of Acetyl-CoA from Octanoate Metabolism

Factor Effect on Acetyl-CoA Levels Mechanism
Octanoate Supply Increases Direct substrate for β-oxidation. physiology.org
TCA Cycle Capacity Influences fate When saturated, acetyl-CoA is diverted to ketogenesis. nih.gov
Acetyl-CoA Carboxylase (ACC) Influences fate Converts acetyl-CoA to malonyl-CoA for fatty acid synthesis. wikipedia.org
AMP-activated Protein Kinase (AMPK) Influences fate Inhibits ACC, promoting oxidation over synthesis. nih.gov
Citrate Allosteric activator of ACC Promotes conversion of acetyl-CoA to malonyl-CoA. wikipedia.org
Palmitoyl-CoA Allosteric inhibitor of ACC Feedback inhibition of fatty acid synthesis. wikipedia.org

Epigenetic and Transcriptional Regulatory Roles of Octanoate Derived Acetyl Groups

Mechanisms of Histone Acetylation by Octanoate-Derived Acetyl-Coenzyme A

The metabolism of octanoate (B1194180) provides a substantial source of acetyl-CoA for histone acetylation. nih.gov Unlike long-chain fatty acids, octanoate can diffuse across the mitochondrial membrane and undergo rapid β-oxidation to acetyl-CoA. researchgate.net This process can lead to a significant increase in histone acetylation, with studies showing that up to 90% of the carbon on certain histone lysines can be derived from fatty acids, even when glucose is abundant. nih.govresearchgate.net This highlights that lipid-derived acetyl-CoA can be a primary source for histone modifications. nih.gov The addition of octanoate to cell cultures results in a striking, dose-dependent increase in histone acetylation. researchgate.net

Specific Histone Lysine (B10760008) Acetylation Patterns

The increase in acetyl-CoA from octanoate metabolism leads to the acetylation of specific lysine residues on core histone proteins. Research has identified several key sites that are acetylated following octanoate treatment. These modifications are associated with a more "open" chromatin structure, which generally facilitates gene transcription. biorxiv.org

Table 1: Histone Lysine Residues Acetylated by Octanoate-Derived Acetyl Groups

HistoneLysine ResidueReference
H3K9 researchgate.netbiorxiv.org
H3K14 biorxiv.org
H3K18 biorxiv.org
H3K23 biorxiv.org
H4K16 biorxiv.org

Counter-Regulation by Histone Deacetylases (HDACs)

The level of histone acetylation is a dynamic equilibrium maintained by the opposing activities of HATs and histone deacetylases (HDACs). HDACs remove acetyl groups from histone lysines, leading to a more condensed chromatin structure and transcriptional repression. Some studies suggest that octanoate itself may act as a weak inhibitor of HDACs, which would further promote the hyperacetylation of histones by preventing the removal of the newly added acetyl groups. duke.edu This dual effect of increasing the substrate for HATs and potentially inhibiting HDACs contributes to the robust increase in histone acetylation observed upon octanoate treatment.

Modulation of Gene Expression Profiles through Octanoate-Mediated Histone Acetylation

The alteration of histone acetylation patterns by octanoate-derived acetyl-CoA has a direct impact on the transcriptional landscape of the cell. The resulting open chromatin structure allows for the binding of transcription factors and the initiation of gene expression. This mechanism allows the cell to adapt its genetic program in response to the availability of lipids as a nutrient source. nih.gov

Impact on Lipid Metabolism Genes

A key consequence of octanoate-induced histone acetylation is the specific upregulation of genes involved in lipid metabolism. nih.gov Gene expression profiling of hepatocytes treated with octanoate reveals a distinct pattern of increased expression of genes related to fatty acid metabolism. nih.govresearchgate.net This creates a positive feedback loop where the presence of a fatty acid promotes the expression of genes necessary for its own metabolism. duke.edu This response is specific, as octanoate treatment does not induce the expression of genes involved in glucose metabolism. nih.gov

Table 2: Gene Ontology Analysis of Upregulated Genes in Response to Octanoate Treatment

Biological ProcessSignificanceReference
Fatty Acid MetabolismTop upregulated pathway duke.edu

Influence on Stress Response Genes

In addition to metabolic genes, octanoate-mediated epigenetic changes can influence genes involved in cellular stress and inflammatory responses. In certain cell types, such as melanoma cells, treatment with octanoate leads to the upregulation of a suite of genes associated with inflammation. biorxiv.orgbiorxiv.org This transcriptional reprogramming is linked to the increased histone acetylation at the promoters of these inflammatory genes. biorxiv.org This suggests that beyond its role in metabolic adaptation, octanoate can modulate cellular signaling pathways related to stress and inflammation through epigenetic mechanisms.

Non-Histone Protein Acetylation Mediated by Octanoate-Derived Acetyl-Coenzyme A

The elevation of acetyl-CoA pools from octanoate metabolism has significant implications not only for histone marks but also for the acetylation of a wide array of non-histone proteins, which plays a crucial role in regulating cellular functions. researchgate.netfrontierspartnerships.org Lysine acetylation is a widespread post-translational modification that can alter a protein's activity, stability, or localization. nih.gov The availability of acetyl-CoA is a key determinant for this modification, affecting both histone and non-histone targets. nih.govjst.go.jp

While research has heavily focused on histones, unbiased acetyl-proteomic analyses of cells treated with octanoate have identified hundreds of acetylated peptides, indicating a broad impact on the cellular acetylome. nih.govresearchgate.net In these studies, although histones were identified as the most hyperacetylated class of proteins, the detection of 573 acetylated peptides in whole-cell lysates implies that numerous non-histone proteins are also targets of octanoate-derived acetylation. nih.govresearchgate.net

Many of these non-histone targets are enzymes involved in energy substrate metabolism located within the cytosol and mitochondria. frontierspartnerships.orgfrontierspartnerships.org Acetyl-CoA generated from fatty acid β-oxidation is a primary driver of mitochondrial protein hyperacetylation. frontierspartnerships.org Given that octanoate is readily oxidized in mitochondria, it is a significant contributor to the acetylation of mitochondrial proteins. nih.govelifesciences.org This is particularly relevant as the hyperacetylation of mitochondrial proteins, including those involved in antioxidant defense like SOD2, has been linked to altered enzyme activity and metabolic disturbances. elifesciences.org Furthermore, high concentrations of acetyl-CoA, such as those produced during robust fatty acid oxidation, can promote non-enzymatic protein acetylation, further broadening the scope of non-histone proteins modified as a consequence of octanoate metabolism. jst.go.jpfrontierspartnerships.org

The acetylation of non-histone proteins is catalyzed by lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to lysine residues. frontierspartnerships.orgfrontierspartnerships.org Conversely, deacetylation is performed by histone deacetylases (HDACs) and the NAD+-dependent sirtuins. mdpi.comfrontierspartnerships.org The activity of sirtuins, which can deacetylate both histone and non-histone proteins, is linked to the cellular NAD+/NADH ratio, providing another layer of connection between metabolic state and protein acetylation. mdpi.comnih.govnih.gov For instance, SIRT1, a key metabolic regulator, can be modulated by cellular nutrient status and, in turn, deacetylate various transcription factors and metabolic enzymes. sochob.cloncotarget.com While octanoate itself was found not to directly inhibit HDACs, its metabolic effects create an environment of high acetyl-CoA that favors widespread protein acetylation. nih.gov

Integration of Octanoate Metabolism and Epigenetic Signaling Networks

The influence of octanoate extends beyond simply supplying acetyl-CoA; it is also integrated with specific signaling pathways that direct epigenetic changes and shape transcriptional outcomes. nih.govmdpi.com This dual role as a metabolic substrate and a signaling molecule allows cells to mount a coordinated response to nutrient availability. nih.govelifesciences.org

Research in melanoma cells has demonstrated that octanoate metabolism is linked to the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.com Saturated fatty acids, including octanoate, can activate TLR4 and its downstream effector MyD88. nih.govmdpi.com This activation triggers a signaling cascade that culminates in a specific transcriptional program characterized by the upregulation of inflammatory and secretory genes. mdpi.com The integration of these two inputs—metabolic and signaling—converges to produce a distinct cellular state. The metabolic branch, through fatty acid oxidation and the enzyme ATP-citrate lyase (ACLY), generates acetyl-CoA that leads to increased histone acetylation. frontierspartnerships.orgmdpi.com The signaling branch, via TLR4, appears to prime specific gene loci, making them accessible for the transcriptional machinery to act upon the hyperacetylated chromatin. mdpi.com

The functional consequence of this integration is a specific, rather than global, change in gene expression. Gene expression profiling of hepatocytes treated with octanoate revealed a significant upregulation of genes involved in lipid metabolism, which is consistent with the cell adapting to utilize the available nutrient source. nih.govelifesciences.org Notably, this did not lead to an induction of genes related to glucose metabolism, highlighting the specificity of the transcriptional response. nih.gov This specificity is thought to be encoded by nutrient-specific transcription factors or co-regulators that are activated in response to the nutrient. elifesciences.org For example, Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) activation has been identified in response to octanoate, potentially mediating the observed lipid-specific gene expression program. elifesciences.org

This crosstalk is summarized in the following table, which outlines the key findings from research on octanoate's integrated metabolic and signaling roles.

FeatureFindingImplicationSource(s)
Metabolic Effect Octanoate is rapidly oxidized to acetyl-CoA, leading to histone hyperacetylation.Provides the substrate for epigenetic modifications that "open" chromatin. nih.govelifesciences.orgmdpi.com
Signaling Pathway Octanoate activates the TLR4/MyD88 signaling pathway.Initiates a pro-inflammatory signaling cascade. mdpi.com
Transcriptional Outcome Upregulation of a specific gene program, including inflammatory and lipid metabolism genes.A coordinated cellular response that integrates nutrient sensing with a specific functional output. nih.govelifesciences.orgmdpi.com
Key Transcription Factors RAR/RXR activation is observed.May provide the specificity for the lipid-oriented gene expression program. elifesciences.org
Pathway Integration Genetic inactivation of either fatty acid oxidation enzymes or TLR4/MyD88 inhibits the increase in histone acetylation and the resulting tumor-promoting effects in melanoma models.Demonstrates that both the metabolic and signaling arms are required for the full biological effect. nih.govmdpi.com

This integration of metabolic flux with signaling networks provides a sophisticated mechanism for cellular adaptation. By using a single molecule, octanoate, to both fuel epigenetic modifications and activate specific signaling cascades, cells ensure a robust and appropriate response to changes in their metabolic environment. elifesciences.org Understanding these connections reveals how metabolic and epigenetic regulation are inextricably linked in coordinating cellular behavior. elifesciences.orgsochob.cl

Advanced Analytical and Spectroscopic Characterization of Acetyl Octanoate and Its Metabolites

Isotopic Tracing and Metabolomic Analysis Techniques

Isotopic tracing is a powerful methodology to follow the journey of atoms from a specific precursor molecule, such as octanoate (B1194180), into various downstream metabolites. By labeling the precursor with stable isotopes like Carbon-13 (¹³C), researchers can distinguish it and its metabolic products from the endogenous, unlabeled molecules within a biological system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR, ¹H-NMR) for Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure and concentration of metabolites. In the context of octanoate metabolism, ¹³C-NMR is particularly powerful for metabolic flux analysis. cambridge.org When isotopically labeled octanoate (e.g., [2,4,6,8-¹³C₄]octanoate) is introduced into a system, its beta-oxidation produces ¹³C-labeled acetyl-CoA. physiology.orgjneurosci.org This labeled acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle, leading to the incorporation of ¹³C into cycle intermediates and associated amino acids, most notably glutamate (B1630785). jneurosci.orgnih.gov

Glutamate is present in high concentrations in tissues and is in rapid exchange with the TCA cycle intermediate α-ketoglutarate, making it an excellent reporter molecule for TCA cycle activity. physiology.orgjneurosci.org ¹³C-NMR can detect the specific patterns of ¹³C incorporation into the glutamate carbon skeleton, known as isotopomer analysis. jneurosci.org From the relative intensities of these labeled glutamate signals, it is possible to calculate the fractional contribution (Fc2) of the labeled substrate to the acetyl-CoA pool. physiology.org

Research in various rat tissues has demonstrated the utility of this approach. For instance, studies have measured the significant contribution of octanoate to the acetyl-CoA pool in the heart, liver, and different types of skeletal muscle. physiology.org In the brain, ¹³C-NMR studies revealed that octanoate oxidation can contribute approximately 20% of the total oxidative energy production. nih.govresearchgate.net In addition to ¹³C-NMR, ¹H-NMR spectroscopy is used to determine the ¹³C fractional enrichment in other key metabolites like glucose and β-hydroxybutyrate, providing a more complete picture of whole-body energy metabolism. jneurosci.orgjneurosci.org

Table 1: Fractional Contribution of [2,4,6,8-¹³C₄]octanoate to the Acetyl-CoA Pool (Fc2) in Various Rat Tissues Data sourced from ¹³C-NMR spectroscopy studies. physiology.org

TissueConditionFractional Contribution (Fc2)
Heart-0.563 ± 0.066
Liver-0.367 ± 0.054
Soleus MuscleRested0.565 ± 0.089
Soleus MuscleContracted0.564 ± 0.096
Red GastrocnemiusRested0.470 ± 0.092
Red GastrocnemiusContracted0.438 ± 0.072
White GastrocnemiusRested0.340 ± 0.081
White GastrocnemiusContracted0.272 ± 0.065

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Tracing

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the identification and quantification of small, volatile, and semi-volatile metabolites. nih.govchemrxiv.org In the context of metabolomics, GC-MS is ideal for analyzing compounds central to energy metabolism, such as organic acids, amino acids, and fatty acids. nih.govchemrxiv.org

For analysis, non-volatile metabolites are chemically modified through derivatization to make them volatile enough for GC separation. chemrxiv.org The compounds are then separated based on their boiling points and interactions with the chromatographic column before being ionized and detected by the mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for each compound, allowing for confident identification and quantification. nih.gov

GC-MS-based methods have been developed for the quantitative profiling of a wide range of metabolites, including those involved in glycolysis, the TCA cycle, and fatty acid β-oxidation. plos.org For instance, a stable isotope dilution GC-MS method was developed for the quantitative analysis of plasma acylcarnitines, which are involved in fatty acid transport and metabolism. researchgate.net This demonstrates the capability of GC-MS to perform targeted, quantitative tracing of metabolites that are directly or indirectly linked to the metabolic pathways influenced by octanoate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for quantifying acyl-Coenzyme A (acyl-CoA) species, including the critical metabolite acetyl-CoA. biorxiv.orgmdpi.com This method is particularly advantageous because it can simultaneously measure a wide variety of acyl-CoAs, which differ in their acyl chain length and cellular concentrations. mdpi.combiorxiv.org

The methodology involves separating the different acyl-CoA molecules using liquid chromatography, followed by their detection with tandem mass spectrometry. nih.gov This approach offers high sensitivity and specificity, allowing for the accurate quantification of even low-abundance species. biorxiv.orgbiorxiv.org The use of stable isotope-labeled internal standards is crucial for achieving precise and reliable quantification. biorxiv.org

Several LC-MS/MS protocols have been specifically developed and validated for the analysis of short- and medium-chain acyl-CoAs in various biological samples, such as liver tissue. mdpi.comnih.gov These methods can effectively track changes in the acyl-CoA pool in response to different metabolic states, such as ischemia, providing critical insights into cellular bioenergetics. mdpi.comnih.gov The ability to directly measure acetyl-CoA and its longer-chain precursors makes LC-MS/MS an indispensable tool for studying the metabolic products of octanoate. nih.gov

Proteomic Methodologies for Acetylation Site Identification and Quantification

The acetyl-CoA derived from octanoate metabolism is not only a fuel for the TCA cycle but also the universal acetyl group donor for protein acetylation, a key post-translational modification (PTM). biorxiv.org Proteomic techniques are essential for identifying which proteins are acetylated and for quantifying changes in acetylation levels.

Acetyl-Proteomics Approaches

Acetyl-proteomics refers to the large-scale analysis of protein acetylation. creative-proteomics.com A common workflow involves extracting proteins from cells or tissues, digesting them into smaller peptides, and then enriching the peptides that contain an acetylated lysine (B10760008) residue. metwarebio.comcreative-proteomics.com This enrichment is typically achieved using antibodies that specifically recognize acetyl-lysine. metwarebio.comcreative-proteomics.com

Following enrichment, the acetylated peptides are analyzed by high-resolution LC-MS/MS. creative-proteomics.com The mass spectrometer identifies the peptide sequence and pinpoints the exact site of acetylation. metwarebio.com This approach allows for the identification of thousands of acetylation sites across the proteome. creative-proteomics.com Studies have shown that octanoate treatment can lead to the hyperacetylation of numerous proteins, with histones being a prominently affected class. nih.gov This indicates a direct link between fatty acid metabolism and the epigenetic regulation of gene expression. nih.gov

Tandem Mass Tag (TMT)-Based Quantitative Proteomics

Tandem Mass Tag (TMT) technology is a powerful chemical labeling strategy used for high-throughput quantitative proteomics. creative-proteomics.comthermofisher.com TMT reagents are isobaric tags, meaning they have the same mass and chemical structure but contain different numbers of heavy isotopes in their reporter region. thermofisher.com This allows for the simultaneous analysis of multiple samples (up to 35) in a single LC-MS/MS experiment. thermofisher.commetwarebio.com

In a typical TMT experiment, peptides from each sample are labeled with a unique TMT tag. creative-proteomics.com The samples are then combined and analyzed together. During MS/MS fragmentation, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples. metwarebio.com

This methodology has been successfully applied in acetyl-proteomics to quantify changes in acetylation levels in response to specific stimuli. nih.gov For example, a TMT-based quantitative acetyl-proteomic analysis was used to determine the breadth and specificity of protein hyperacetylation following octanoate treatment in liver cells. nih.gov The results provided quantitative evidence that histones were among the most significantly hyperacetylated proteins, linking lipid metabolism directly to chromatin modification. nih.govproteomexchange.org This high-throughput approach is critical for understanding the global impact of nutrient availability on the cellular acetylome. frontiersin.org

Spectroscopic Characterization for Molecular Structure and Conformation

The elucidation of the molecular structure, conformation, and interactions of acetyl octanoate and its related metabolic products relies on a suite of advanced analytical techniques. Spectroscopic methods are paramount for determining functional groups and observing conformational changes, particularly in biological contexts.

Circular Dichroism (CD) Spectroscopy for Protein Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structure of proteins and detecting conformational changes that occur upon their interaction with ligands, such as this compound. The principle of CD spectroscopy is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is not chiral, its binding to a protein can induce significant changes in the protein's conformation, which can be monitored by CD.

When a small molecule like this compound binds to a protein, it can alter the protein's secondary structure content (e.g., α-helices, β-sheets, and random coils). These structural elements have characteristic CD spectra in the far-UV region (typically 190-250 nm). A change in the protein's conformation upon binding would result in a corresponding change in its CD spectrum. For instance, an increase in α-helical content would lead to more negative ellipticity around 208 and 222 nm.

Although specific studies detailing the use of CD spectroscopy to analyze the interaction between this compound and proteins are not prominent in the available literature, the technique remains a theoretically vital tool for such investigations. It could provide critical insights into how this compound or its metabolites might modulate the function of enzymes or receptor proteins by inducing specific conformational shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that acts as a molecular "fingerprint." For this compound, which is a mixed carboxylic anhydride (B1165640) (acetic octanoic anhydride), IR spectroscopy can confirm the presence of its key structural features.

The most characteristic feature in the IR spectrum of an acyclic anhydride is the presence of two distinct carbonyl (C=O) stretching bands. pressbooks.publibretexts.org This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the central oxygen atom. spcmc.ac.in For acyclic anhydrides, these bands typically appear at high frequencies, with one strong band around 1830-1800 cm⁻¹ and a second strong band around 1775-1740 cm⁻¹. pressbooks.pubspcmc.ac.inmasterorganicchemistry.com The higher frequency band corresponds to the asymmetric C=O stretch, while the lower frequency band is due to the symmetric stretch. libretexts.org

Other significant absorptions for this compound include C-H stretching vibrations from the methyl and long alkyl (heptyl) groups, which are expected in the 3000-2850 cm⁻¹ region. libretexts.org Additionally, strong C-O-C stretching bands from the anhydride linkage are typically observed in the 1300-1000 cm⁻¹ range. libretexts.org

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~2960-2850C-H StretchAlkyl (CH₃, CH₂)
~1820Asymmetric C=O StretchAnhydride
~1760Symmetric C=O StretchAnhydride
~1300-1000C-O-C StretchAnhydride

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex biological or chemical mixtures. The choice of method depends on the volatility, polarity, and concentration of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and thermally stable compounds. researchgate.net For non-volatile metabolites such as fatty acids, amino acids, and organic acids, a derivatization step is often required to increase their volatility for GC analysis. shimadzu.comnih.gov Common derivatization agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or methanolic hydrogen chloride, which convert acidic protons on carboxyl and hydroxyl groups into less polar, more volatile silyl (B83357) or methyl esters. shimadzu.comnih.govnih.govaocs.org In a typical GC-MS analysis, the gas chromatograph separates the components of the mixture based on their boiling points and affinities for the stationary phase of the column. walshmedicalmedia.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum that allows for definitive identification and quantification. walshmedicalmedia.com This technique is well-suited for analyzing the metabolic fate of octanoate, such as its conversion to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle, by measuring intermediates like citrate (B86180) and succinate. physiology.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for polar, non-volatile, or thermally labile compounds that are not amenable to GC. researchgate.net RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. researchgate.net This method has been successfully optimized for the simultaneous analysis of complex mixtures containing mixed anhydrides, symmetric anhydrides, and their corresponding carboxylic acids in a single run. researchgate.netresearchgate.net For challenging analytes like short-chain fatty acids (SCFAs) in biological fluids, derivatization can also be employed to enhance detection sensitivity in LC-MS. nih.govnih.gov For example, aniline (B41778) derivatization has been used for the absolute quantification of SCFAs in complex biological samples. nih.govplos.org

TechniquePrincipleApplication for this compound & MetabolitesDerivatization
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility/boiling point, followed by mass-based detection.Analysis of volatile compounds and metabolites like fatty acids, organic acids (citrate, succinate), and amino acids. physiology.orgnih.govOften required for non-volatile metabolites (e.g., silylation, methylation) to increase volatility. shimadzu.comnih.gov
Reversed-Phase Liquid Chromatography (RPLC/RP-HPLC)Separation based on hydrophobicity.Analysis of polar and non-volatile compounds, including mixed anhydrides and carboxylic acids. researchgate.netresearchgate.netCan be used to improve separation and detection sensitivity for specific analytes like SCFAs. nih.govnih.gov

Theoretical and Computational Chemistry Approaches to Acetyl Octanoate and Its Interactions

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers powerful tools to investigate the intrinsic properties of a molecule like acetyl octanoate (B1194180) at the electronic level. These methods are fundamental for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of acetyl octanoate would provide detailed insights into its electronic structure. Key molecular properties that could be calculated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Visualizing how electrons are shared across the molecule, highlighting the polar carbonyl group and the nonpolar octyl chain.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites susceptible to nucleophilic and electrophilic attack, respectively.

Electrostatic Potential (ESP) Map: This map would illustrate the charge distribution, identifying electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions, which are crucial for non-covalent interactions.

Vibrational Frequencies: Calculation of the infrared spectrum can help in the identification and characterization of the molecule and can be compared with experimental data.

A representative table of hypothetical DFT-calculated properties for this compound is shown below.

PropertyPredicted Value/DescriptionSignificance
Dipole Moment ~1.8 - 2.2 DebyeIndicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
HOMO-LUMO Gap ~5 - 7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Partial Atomic Charges Negative charge on carbonyl oxygen; positive charge on carbonyl carbon.Quantifies the polarity of the ester bond and predicts sites for reaction.

This table represents typical expected values for an ester like this compound based on general chemical principles and DFT calculations of similar molecules. Specific values would require a dedicated computational study.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy than DFT for certain applications, albeit at a greater computational expense. Their primary role in the context of this compound would be to elucidate reaction mechanisms.

For instance, the enzymatic synthesis of this compound, likely catalyzed by an alcohol acetyltransferase (AATase), involves the reaction of acetyl-CoA and octanol (B41247). nih.gov Ab initio calculations could be used to model the transition states and intermediates of this reaction within the enzyme's active site. This would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants (acetyl-CoA and octanol) approach and form the product (this compound).

Identifying Transition States: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies would clarify the catalytic role of specific amino acid residues in the enzyme's active site, explaining how the enzyme accelerates a reaction that would be slow otherwise.

Density Functional Theory (DFT) Calculations on Molecular Properties

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would be essential for understanding how this compound interacts with biological macromolecules like proteins.

MD simulations can be used to predict the binding affinity of a ligand like this compound to a protein receptor. This is crucial for understanding its potential biological roles or for designing inhibitors. Techniques include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-state method calculates the free energy of binding by combining molecular mechanics energies with a continuum solvation model.

Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that involves gradually "transforming" the ligand into a solvent molecule within the binding site to calculate the free energy change.

These predictions are valuable in fields like flavor science, where understanding the binding of esters to olfactory receptors is key, or in pharmacology, if the molecule were to be investigated as a drug candidate.

Once this compound is bound to a protein, MD simulations can reveal its dynamic behavior within the binding pocket. This conformational analysis provides insights into:

Key Interactions: Identifying which specific amino acid residues form stable hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the ligand.

Binding Pose Stability: Assessing whether the initial docked pose is stable over time or if the ligand reorients itself within the pocket.

Water Dynamics: Understanding the role of water molecules in mediating the ligand-protein interaction.

This information is critical for rational drug design or for understanding the structural basis of a biological function.

Binding Affinity Predictions for this compound-Related Ligands

Computational Modeling of Metabolic Networks Involving Octanoate and Acetyl-Coenzyme A

This compound is synthesized from precursors that are central to cellular metabolism: octanoate (an eight-carbon fatty acid) and acetyl-coenzyme A (acetyl-CoA). cambridge.orgresearchgate.net Computational modeling of metabolic networks, particularly using genome-scale metabolic models (GSMMs), provides a systems-level understanding of how the production of such molecules is regulated.

GSMMs are mathematical representations of the known metabolic reactions in an organism. Using techniques like Flux Balance Analysis (FBA), these models can predict the flow of metabolites through the network under different conditions. For example, a study on the yeast Saccharomyces pastorianus used a GSMM (iSP_1513) to predict the production of various flavor esters. nih.gov While this compound was not the primary focus, the model predicted the synthesis of the closely related compound, ethyl octanoate. The model demonstrated that the production of these esters is linked to the availability of precursors like acetyl-CoA and fatty acyl-CoAs. nih.gov

Such models can predict how genetic modifications or changes in nutrient availability (e.g., the presence or absence of certain amino acids) could enhance or decrease the production of desired esters. nih.gov For instance, the S. pastorianus model predicted that the absence of leucine (B10760876) in the growth medium would enhance the production of ethyl octanoate. nih.gov

MetabolitePredicted Effect of Leucine Absence on ProductionRelevant Precursors
Ethyl Octanoate EnhancedAcetyl-CoA, Octanoyl-CoA
Ethyl Decanoate EnhancedAcetyl-CoA, Decanoyl-CoA
2-Phenyl Ester EnhancedPhenylalanine pathway
Isoamyl Acetate (B1210297) DecreasedAcetyl-CoA, Leucine

This table is adapted from the findings of the iSP_1513 GSMM for S. pastorianus, demonstrating the predictive power of metabolic modeling for ester synthesis. nih.gov

Furthermore, computational models are used to study the metabolism of octanoate itself. Isotope labeling studies, where substrates like [U-13C]octanoate are introduced, can be combined with computational analysis to trace the flow of carbon atoms through metabolic pathways, such as β-oxidation and the citric acid cycle, which ultimately determines the availability of acetyl-CoA. cambridge.org These approaches are critical for understanding how cellular energy status and nutrient breakdown are linked to the biosynthesis of molecules derived from acetyl-CoA. researchgate.netbiorxiv.org

Theoretical Prediction of Spectroscopic Signatures for this compound Species

The in-silico prediction of spectroscopic signatures is a powerful tool in modern chemistry, enabling the identification and characterization of novel or transient chemical species. For this compound, an acetic-octanoic anhydride (B1165640), computational methods provide a means to anticipate its spectral features across various analytical techniques. These theoretical approaches, primarily rooted in quantum mechanics, allow for the calculation of properties that govern the interaction of molecules with electromagnetic radiation and their behavior in mass spectrometers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is predominantly achieved using Density Functional Theory (DFT). researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating nuclear magnetic shielding tensors. pan.olsztyn.plnih.govfaccts.deajol.info This method effectively addresses the gauge-origin problem, ensuring that the calculated shieldings are independent of the coordinate system's origin.

For a molecule like this compound, the process begins with geometry optimization to find the lowest energy conformation of the molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger). researchgate.netsciforum.net Following optimization, the GIAO method is employed, often with a more extensive basis set like 6-311++G(2d,p), to calculate the absolute isotropic shielding values (σ) for each nucleus. nih.govmdpi.com To make these values comparable to experimental data, the calculated shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. ajol.info The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions by accounting for solvent effects. mdpi.comruc.dk

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be characteristic of its acyl and octanoyl moieties. The protons and carbons closer to the electron-withdrawing anhydride oxygen atoms are expected to be the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established DFT-GIAO methodologies and data from analogous ester and anhydride compounds. The solvent is typically simulated as chloroform-d (B32938) (CDCl₃).

Atom AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Acetyl Group
CH₃2.25 - 2.3522.0 - 23.0
C=O-168.0 - 170.0
Octanoyl Group
α-CH₂2.45 - 2.5534.0 - 35.0
β-CH₂1.65 - 1.7524.5 - 25.5
Methylene Chain1.25 - 1.4028.5 - 29.5, 31.5 - 32.5
ω-1 CH₂1.25 - 1.4022.5 - 23.5
ω CH₃0.85 - 0.9513.9 - 14.5
C=O-168.0 - 170.0

Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy is also predominantly modeled using DFT. mdpi.comnih.gov After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to atomic displacements, which provides the harmonic vibrational frequencies and their corresponding IR intensities. osti.gov The results yield a set of normal modes, each with a specific frequency corresponding to vibrations such as stretching, bending, and torsional motions.

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. osti.gov To improve agreement with experimental data, it is common practice to apply a uniform scaling factor to the computed frequencies. sciepub.com

For this compound, the most prominent features in its predicted IR spectrum would be the carbonyl (C=O) stretching vibrations. As a mixed anhydride, it is expected to show two distinct C=O stretching bands, characteristic of the asymmetric and symmetric stretching modes of the C-O-C anhydride linkage. libretexts.org Other significant predicted bands would include C-H stretching from the alkyl chain and the acetyl group, as well as C-O stretching vibrations. mdpi.com

Table 2: Predicted Characteristic Infrared (IR) Frequencies for this compound Predicted values are based on DFT calculations (e.g., B3LYP/6-31G) and data from related anhydrides and esters.* researchgate.net

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H Stretch (Alkyl)2850 - 3000Stretching of C-H bonds in the octanoyl and acetyl groups.
C=O Stretch (Asymmetric)1810 - 1830Higher frequency carbonyl stretch, characteristic of anhydrides. libretexts.org
C=O Stretch (Symmetric)1740 - 1760Lower frequency carbonyl stretch, characteristic of anhydrides. libretexts.org
C-O-C Stretch1000 - 1150Stretching of the ether-like C-O bonds within the anhydride group.

Mass Spectrometry (MS)

Predicting mass spectra computationally is more complex than for NMR or IR because it involves modeling ionization and subsequent fragmentation pathways. researchgate.net Theoretical approaches can be used to calculate the energies of the parent molecular ion and various potential fragment ions using quantum chemical methods like DFT. soton.ac.uk By comparing the relative stabilities of these ions and the transition state energies for different fragmentation reactions, the most likely fragmentation pathways and the resulting mass-to-charge (m/z) ratios of the most abundant fragments can be predicted. soton.ac.ukuni-saarland.de

For this compound, under Electron Ionization (EI), the molecular ion [M]⁺• would be formed. Key fragmentation pathways for anhydrides and esters provide a basis for predicting the spectrum. The most likely fragmentation events include:

Acylium Ion Formation: Cleavage of the C-O bond in the anhydride linkage is a primary pathway. This would lead to the formation of a stable octanoyl acylium ion and an acetyl radical, or an acetyl acylium ion and an octanoyl radical.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group of the octanoyl moiety.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen from the octanoyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a characteristic neutral alkene loss.

These predicted fragmentation patterns help in interpreting experimental mass spectra and confirming the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predictions are based on established fragmentation mechanisms for anhydrides and esters.

Fragment Ion (Structure)Predicted m/zFragmentation Pathway
[C₁₀H₁₈O₃]⁺•186Molecular Ion (Parent Peak)
[C₈H₁₅O]⁺127Loss of acetyl radical (•COCH₃)
[C₂H₃O]⁺43Loss of octanoyl radical (•COC₇H₁₅) / Acetyl acylium ion
[C₇H₁₅]⁺99Loss of CO from the octanoyl acylium ion
[C₄H₇O₂]⁺87Possible McLafferty-type rearrangement products

Emerging Research Frontiers and Methodological Innovations

Development of Novel Biosensors for Octanoate-Derived Acetyl-Coenzyme A

A significant challenge in studying metabolic pathways is the real-time monitoring of key metabolites within living cells. To address this, researchers have engineered genetically encoded fluorescent biosensors to visualize the dynamics of acetyl-CoA, the primary product of octanoate (B1194180) β-oxidation. nih.govbiorxiv.org

These biosensors are often created by fusing an acetyl-CoA-binding protein with a fluorescent protein, such as circularly permuted green fluorescent protein (cpGFP). nih.govbiorxiv.orgbiorxiv.org One such biosensor, named PancACe, was engineered using the bacterial protein PanZ, which naturally functions as an acetyl-CoA sensor in E. coli. biorxiv.orgnih.gov This tool allows for the subcellular detection of acetyl-CoA, revealing the compartmentalization of its metabolism within the cytoplasm, nucleus, and mitochondria. nih.govbiorxiv.orgnih.govbiorxiv.org

The development of these biosensors enables the detection of rapid, real-time changes in acetyl-CoA levels in response to various stimuli or genetic modifications. nih.govbiorxiv.orgbiorxiv.org This capability is crucial for understanding how cells process fatty acids like octanoate and allocate the resulting acetyl-CoA to different cellular processes, from energy generation in the TCA cycle to the synthesis of fatty acids and histone acetylation. biorxiv.org

Table 1: Characteristics of a Genetically-Encoded Acetyl-CoA Biosensor (PancACe)

ParameterReported Value/CharacteristicSignificance
Sensing ProteinPanZ (from E. coli) biorxiv.orgnih.govProvides specificity for acetyl-CoA. biorxiv.org
Reporter ProteinCircularly Permuted GFP (cpGFP) biorxiv.orgnih.govTranslates binding event into a fluorescent signal. biorxiv.org
Response Range~10 µM - 2 mM acetyl-CoA nih.govCovers the physiological concentration range in bacteria and is sensitive enough for mammalian cells. biorxiv.org
Selectivity>7-fold over CoA, butyryl-CoA, malonyl-CoA, succinyl-CoA nih.govEnsures the signal is specific to acetyl-CoA, minimizing interference from other related molecules. nih.gov
ApplicationsLive-cell imaging in E. coli and human cells (HeLa, HEK293); subcellular monitoring (nucleus, cytoplasm, mitochondria). biorxiv.orgnih.govAllows for dynamic analysis of metabolic compartmentalization and response to metabolic perturbations. nih.govbiorxiv.org

High-Throughput Screening for Modulators of Octanoate Metabolism and Acetylation

Identifying molecules that can modulate octanoate metabolism is key to developing new therapeutic strategies and research tools. High-throughput screening (HTS) provides the necessary scalability to test large libraries of compounds for their effects on fatty acid oxidation (FAO) and related enzymatic activities. mdpi.com

Several HTS platforms have been developed to find modulators of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme that transports long-chain fatty acids into the mitochondria for oxidation. mdpi.comacs.orgnih.gov These assays often use colorimetric or fluorogenic methods to measure the release of coenzyme A during the enzymatic reaction, which is adaptable to a 96-well format for rapid screening. mdpi.com Other approaches include developing mitochondrial membrane chromatography systems coupled with mass spectrometry to identify compounds that bind to CPT1A from complex mixtures like traditional medicine extracts. acs.orgnih.gov

Furthermore, HTS methods have been designed specifically around octanoate. For instance, a fluorogenic substrate, 7-hydroxyresorufinyl octanoate, was developed for an HTS assay to find modulators of monoacylglycerol lipase (B570770) (MAGL), demonstrating high reproducibility. mdpi.comresearchgate.net In the realm of metabolic engineering, a high-throughput screening approach using a biosensor responsive to octanoic acid was established in Saccharomyces cerevisiae. nih.gov This system, which couples the octanoic acid-responsive promoter pPDR12 to GFP, enabled the screening of an overexpression library and identified novel genetic targets that increased octanoic acid production. nih.gov

Table 2: Examples of High-Throughput Screening (HTS) Methodologies for Fatty Acid Metabolism

HTS Target/MethodPrincipleSubstrate/ProbeApplication
CPT1a Inhibitor Screening mdpi.comColorimetric detection of Coenzyme A (CoA-SH) released from palmitoyl-CoA. mdpi.comPalmitoyl-CoA, DTNB mdpi.comDiscovery of small molecule inhibitors of fatty acid oxidation. mdpi.com
S. cerevisiae Octanoic Acid Producer Screening nih.govFlow cytometry screening based on a GFP biosensor activated by octanoic acid. nih.govpPDR12-GFP biosensor nih.govIdentifying gene overexpression targets to enhance microbial production of octanoic acid. nih.gov
MAGL Modulator Screening mdpi.comFluorogenic assay measuring the rate of hydrolysis by MAGL. mdpi.com7-hydroxyresorufinyl octanoate mdpi.comresearchgate.netDiscovery of modulators for an enzyme involved in endocannabinoid signaling. mdpi.com
General Fatty Acid Oxidation (FAO) Assay abcam.comFluorescence-based measurement of extracellular oxygen consumption in response to fatty acid substrates. abcam.comOleate (B1233923) abcam.comQuantitative analysis of FAO activity in live cells for modulator screening. abcam.com

Advanced Imaging Techniques for In Situ Monitoring of Acetyl Group Dynamics

The acetyl-CoA derived from octanoate serves as the universal acetyl group donor for protein acetylation, a critical post-translational modification that regulates gene expression via histone modification. Visualizing the dynamics of this process in living cells requires sophisticated imaging techniques.

A powerful approach involves the use of genetically encoded indicators based on Förster resonance energy transfer (FRET). nih.govnih.govpnas.org Researchers have developed a FRET-based indicator, named Histac, to specifically visualize the hyperacetylation of histone H4 at lysines 5 and 8. nih.govnih.gov This tool enables the monitoring of dynamic fluctuations in histone acetylation levels throughout cellular processes like mitosis and in response to histone deacetylase (HDAC) inhibitors. nih.govnih.gov

Other advanced techniques include Fab-based live endogenous modification labeling, which has been used to track changes in specific histone marks, such as H3 Lys27 acetylation (H3K27ac), during zygotic genome activation in zebrafish embryos. biologists.com Additionally, the development of positron emission tomography (PET) imaging agents, such as [11C]6, allows for the non-invasive, in vivo quantification of HDAC density in the brain and major peripheral organs. acs.org These imaging modalities provide unprecedented spatial and temporal resolution, helping to unravel when and where acetyl groups derived from metabolic sources like octanoate are utilized to modify chromatin. nih.govacs.org

Systems Biology Approaches to Unravel Complex Metabolic-Epigenetic Interplays

Understanding how octanoate metabolism influences the epigenetic landscape requires a holistic, systems-level perspective. Systems biology integrates multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular processes. e-enm.orgmdpi.com This approach is crucial for deciphering the bidirectional crosstalk between metabolism and epigenetics. mdpi.comnih.gov

Metabolites derived from nutrients, such as the acetyl-CoA from octanoate, can directly influence epigenetic enzymes and provide the substrates for histone modifications. mdpi.combiorxiv.org For example, studies in melanoma have shown that octanoate is metabolized via the fatty acid oxidation (FAO) pathway into acetyl-CoA, leading to increased histone acetylation and the activation of specific gene expression programs related to inflammation. biorxiv.org

Multi-omics integration is a key strategy in this field. mdpi.com By combining metabolomic profiling with transcriptomic and epigenetic analyses (like ATAC-seq for chromatin accessibility), researchers can link the availability of fatty acids like octanoate to specific changes in chromatin structure and gene expression. biorxiv.orgresearchgate.net Furthermore, genome-scale metabolic models (GEMs) are used as computational scaffolds to predict metabolic fluxes and understand how genetic or environmental perturbations affect the interplay between metabolic networks and epigenetic regulation. e-enm.org These integrative approaches are essential for building a complete picture of how dietary components like medium-chain fatty acids can reprogram cellular function. biorxiv.orgnih.gov

Bioengineering Strategies for Enhanced Production or Targeted Utilization of Octanoate-Derived Acetyl Moieties

The principles of metabolic engineering are being applied to harness and redirect the flow of carbon from octanoate and other sources toward valuable bioproducts. A central goal is to increase the intracellular availability of key precursors like acetyl-CoA and octanoyl-CoA. nih.govnih.gov

In microorganisms such as E. coli and Saccharomyces cerevisiae, engineers employ a "push-pull-block" strategy. nih.gov This involves:

Pushing carbon flux towards acetyl-CoA by overexpressing enzymes in upstream pathways. frontiersin.orgoup.com

Pulling precursors towards a desired product by expressing efficient downstream enzymes. nih.gov

Blocking competing pathways that drain the precursor pool, such as deleting genes involved in acetate (B1210297) formation or fatty acid degradation (β-oxidation). nih.govnih.gov

Specific strategies to enhance the pool of octanoate-derived moieties include engineering the acyl-CoA synthetase FadD in E. coli to improve its activity on medium-chain fatty acids like octanoate. peerj.com Researchers have also successfully engineered E. coli to produce butyl octanoate, a medium-chain ester with applications as a flavor ingredient. nih.govnih.govresearchgate.net This was achieved by rationally engineering an alcohol acyltransferase (AAT) for improved specificity towards octanoyl-CoA and modifying the host's fatty acid metabolism to increase the endogenous supply of this precursor. nih.govnih.gov Such bioengineering efforts not only create microbial cell factories for sustainable chemical production but also provide highly controlled systems for studying the fundamental principles of fatty acid metabolism. researchgate.netdiva-portal.org

Q & A

Q. What are the standard analytical methods for quantifying acetyl octanoate in biological samples?

Gas chromatography–mass spectrometry (GC-MS) with derivatization is the gold standard for analyzing this compound, particularly in plasma. Methyl esterification is commonly used, but sensitivity limitations arise at low concentrations. Transesterification with isobutanol and acetyl chloride improves volatility control and reduces analyte loss, enabling accurate enrichment analysis even at sub-micromolar levels .

Q. How can researchers ensure accurate measurement of low-concentration this compound in plasma?

Direct derivatization in plasma minimizes contamination risks and improves reproducibility. Isobutanol-based transesterification avoids phase separation during sample preparation, which is critical for homogeneous mixing of isotopic tracers. Pre-rinsing glassware with chloroform and baking at 80°C further reduces background contamination .

Q. What role does this compound play in lipid metabolism studies?

this compound is a medium-chain fatty acid (MCFA) precursor used to investigate triacylglycerol synthesis and β-oxidation pathways. In bovine mammary epithelial cells, it modulates cytosolic lipid accumulation and suppresses acetyl-CoA carboxylase activity, making it a key substrate for studying lipogenic regulation .

Q. What are common challenges in handling isotopically labeled this compound in metabolic studies?

Labeled tracers like 1,2,3,4-¹³C₄-octanoate require precise spiking protocols to avoid phase separation in plasma. Drying organic solvent-based stock solutions under nitrogen before reconstitution in plasma ensures homogeneity and minimizes analytical variability .

Q. How do researchers validate the accuracy of octanoate enrichment data?

Control samples spiked with known tracer-to-tracee ratios (TTR%) are analyzed alongside experimental samples. Isobutyl ester derivatization improves specificity by generating high-mass fragments (e.g., m/z 127.1 and 145.1), reducing baseline interference compared to methyl esters .

Advanced Research Questions

Q. How can derivatization protocols be optimized to improve sensitivity in this compound GC-MS analysis?

Isobutanol derivatization increases sensitivity by a factor of 20 compared to methyl esterification. The reaction’s exothermic nature requires cooling reagents prior to mixing. Selecting m/z 127.1 (unlabeled) and 131.1 (labeled) fragments enhances specificity and reduces baseline noise .

Q. What strategies resolve discrepancies in octanoate enrichment data between derivatization methods?

Contamination during sample handling is a major source of error. Direct in-plasma derivatization eliminates extraction steps, reducing exogenous octanoate introduction. Isobutanol minimizes reagent contamination compared to propanol or butanol .

Q. How does the choice of derivatization agent impact isotopic interference in GC-MS?

MTBSTFA and butylchloroformate were tested but rejected due to unlabeled octanoate contamination in blanks and inability to perform transesterification, respectively. Isobutanol-acetyl chloride enables single-step saponification and derivatization, ensuring complete reaction efficiency .

Q. What experimental design considerations are critical for stable isotope-based metabolic tracing of this compound?

Steady-state enrichment is achieved 180 minutes post-infusion. Calibration curves must account for endogenous octanoate dilution. Using a Dean’s switch in GC-MS/MS minimizes source contamination by diverting non-target effluent to waste .

Q. How can researchers trace the metabolic fate of orally administered this compound in vivo?

Stable isotope protocols with ¹³C-labeled glyceryl trioctanoate are administered orally, and plasma enrichment is monitored via GC-MS. This approach quantifies MCFA oxidation rates and hepatic metabolic flux, particularly in patients with fatty acid oxidation disorders .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies between methyl and isobutyl ester results often stem from volatility differences. Isobutyl derivatives reduce analyte loss, improving precision in low-concentration samples .
  • Experimental Reproducibility : Detailed protocols for reagent preparation (e.g., 3 mol/L acetyl chloride in isobutanol) and incubation conditions (90°C for 60 minutes) are critical for cross-study consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.